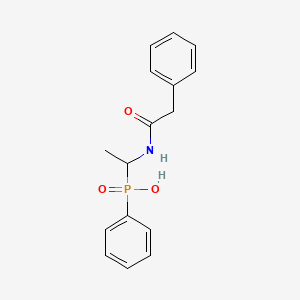

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related phosphinic acid derivatives involves multiple steps, including Claisen condensation, cyclization, reduction, and acylation. For instance, the synthesis of ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate showcases a method involving these steps, indicating a complex process for constructing the phosphinic acid framework with phenylacetamido substitution (Qi et al., 2011). Moreover, cross-coupling reactions have been utilized to synthesize p-aminophenyl aryl H-phosphinic acids and esters, further elaborated into phosphinic acid pseudopeptide analogues, suggesting a versatile approach to modifying the phosphinic acid core (Yonghong Yang & J. Coward, 2007).

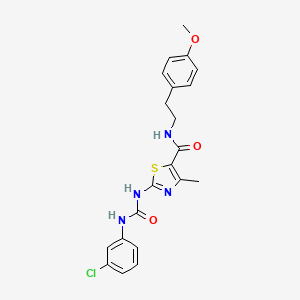

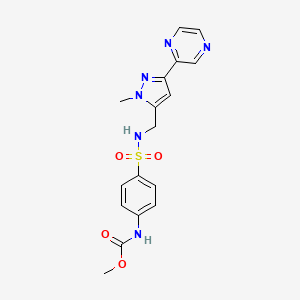

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate, has been characterized using techniques like X-ray diffraction, MS, NMR, and IR, revealing detailed insights into the atomic and electronic structure of these molecules. The detailed analysis helps in understanding the spatial arrangement and electronic environment, critical for predicting reactivity and interaction with other molecules (Qi et al., 2011).

Chemical Reactions and Properties

Phosphinic acid compounds, including those with phenylacetamido groups, engage in a variety of chemical reactions. These reactions can include condensations, acylations, and complexation with metal ions. For instance, the preparation of diesters of phosphorous acid by the reaction of alcohols with ethyl N-phenylimino phosphite and acids showcases the reactivity of phosphinic acid derivatives towards esterification and complexation (T. Mukaiyama & K. Osaka, 1966).

Mécanisme D'action

Target of Action

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid is a complex compound with potential biological activity. It’s worth noting that phosphinic acid derivatives have been found to play key roles in many different areas of life science .

Mode of Action

Phosphinic acids and their derivatives are known to act as bioisosteric groups . Bioisosteres are substituents or functional groups which induce similar biological responses, but can have different physical/chemical properties when compared to the original group or substituent .

Biochemical Pathways

Phosphinic acid-based molecules are known to be involved in various biological pathways .

Pharmacokinetics

The pharmacokinetics of similar phosphinic acid derivatives could provide some insights .

Result of Action

Phosphinic acid derivatives are known to have significant roles in life science .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

Safety and Hazards

Phenylphosphonic acid, a related compound, is classified as Acute Tox. 4 Oral - Skin Corr. 1B, indicating it is harmful if swallowed and causes severe skin burns and eye damage . The exact safety and hazards of Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid are not available in the retrieved data.

Orientations Futures

Phosphinic acids and their derivatives are underused functional groups for the development of bioactive compounds . They play key roles in many different areas of life science . Therefore, future research may focus on exploring their potential applications in medicine and crop protection chemicals .

Propriétés

IUPAC Name |

phenyl-[1-[(2-phenylacetyl)amino]ethyl]phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18NO3P/c1-13(21(19,20)15-10-6-3-7-11-15)17-16(18)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGDYUUJZYCERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NC(=O)CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)

![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)

![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)

![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)